Brd4-IN-8 is a selective inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is integral to various cellular processes, including transcriptional regulation and chromatin remodeling. The compound has gained attention due to its potential therapeutic applications in cancer and inflammatory diseases, as it disrupts the interaction between BRD4 and acetylated lysine residues on histones, thereby modulating gene expression.
Brd4-IN-8 was developed through a series of chemical modifications aimed at enhancing its binding affinity to BRD4. The synthesis of this compound has been documented in various studies, highlighting its effectiveness in inhibiting BRD4's function by competing with acetylated lysines for binding.
Brd4-IN-8 falls under the category of small-molecule inhibitors and is classified as a member of the bromodomain and extraterminal (BET) family of inhibitors. These compounds are known for their role in epigenetic regulation by targeting bromodomains, which recognize acetylated lysines on histones.
The synthesis of Brd4-IN-8 involves several key steps:
Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis effectively .
Brd4-IN-8 features a complex molecular structure characterized by multiple rings and functional groups that enhance its binding affinity to BRD4. The compound's structural design allows it to mimic acetylated lysine, facilitating competitive inhibition.
The molecular formula and weight, along with specific structural features such as hydrogen bond donors and acceptors, are essential for understanding its interaction with BRD4. Crystallographic studies have provided insights into the precise orientation of Brd4-IN-8 within the binding pocket of BRD4 .
Brd4-IN-8 undergoes various chemical reactions that are significant for its functionality:
Technical details regarding these interactions can be elucidated through molecular docking studies and kinetic assays.
Brd4-IN-8 functions primarily by disrupting the association between BRD4 and acetylated histones:
Experimental data from inhibition assays demonstrate Brd4-IN-8's potency in reducing BRD4 activity in various cancer cell lines.
Brd4-IN-8 exhibits specific physical properties such as:
The chemical properties include:
Relevant data on these properties can be derived from standard analytical techniques such as NMR spectroscopy and mass spectrometry .
Brd4-IN-8 has several scientific uses:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: